- Process for preparation of main ring of quinolone, China, , ,

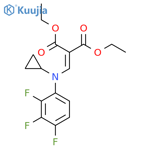

Cas no 94242-51-0 (1-Cyclopropyl-6,7,8-trifluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic Acid Ethyl Ester)

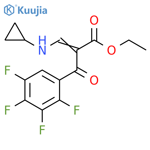

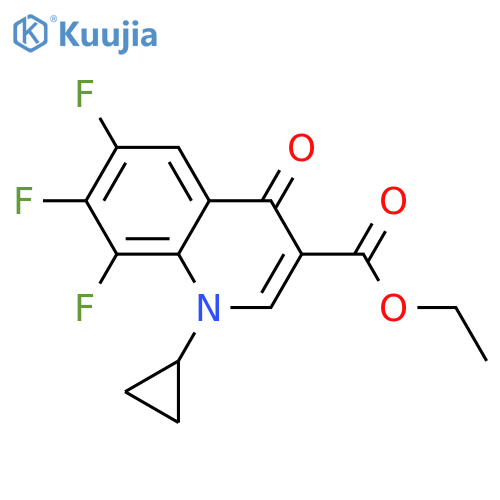

94242-51-0 structure

Nombre del producto:1-Cyclopropyl-6,7,8-trifluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic Acid Ethyl Ester

Número CAS:94242-51-0

MF:C15H12F3NO3

Megavatios:311.25589466095

CID:752356

1-Cyclopropyl-6,7,8-trifluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic Acid Ethyl Ester Propiedades químicas y físicas

Nombre e identificación

-

- 1-Cyclopropyl-6,7,8-trifluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic Acid Ethyl Ester

- 1-CYCLOPROPYL-6,7,8-TRIFLUORO-1,4-DIHYDRO-4-OXO-3-QUINOLINECARBOXYLIC ACID ETHYL ESTER,YELLOW SOLID

- 3-Quinolinecarboxylic acid,1-cyclopropyl-6,7,8-trifluoro-1,4-dihydro-4-oxo-, ethyl ester

- ethyl 1-cyclopropyl-6,7,8-trifluoro-4-oxoquinoline-3-carboxylate

- 1-cyclopropyl-6,7,8-trifluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid ethylester

- ethyl 1-cyclopropyl-6,7,8-trifluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylate

- Ethyl 1-cyclopropyl-6,7,8-trifluoro-4-oxo-1,4-dihydro-3-quinolinecarboxylate

- ethyl 1-cyclopropyl-6,7,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate

- Moxifloxacin Impurity 1

- Ethyl 1-cyclopropyl-6,7,8-trifluoro-1,4-dihydro-4-oxoquinoline-3-carboxylate

-

- Renchi: 1S/C15H12F3NO3/c1-2-22-15(21)9-6-19(7-3-4-7)13-8(14(9)20)5-10(16)11(17)12(13)18/h5-7H,2-4H2,1H3

- Clave inchi: FGICMAMEHORFNK-UHFFFAOYSA-N

- Sonrisas: O=C(C1C(=O)C2C(=C(C(=C(C=2)F)F)F)N(C2CC2)C=1)OCC

Atributos calculados

- Calidad precisa: 311.07700

Propiedades experimentales

- PSA: 48.30000

- Logp: 2.93040

1-Cyclopropyl-6,7,8-trifluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic Acid Ethyl Ester PrecioMás >>

| Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |

|---|---|---|---|---|---|---|---|---|

| TRC | C988795-50mg |

1-Cyclopropyl-6,7,8-trifluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic Acid Ethyl Ester |

94242-51-0 | 50mg |

$322.00 | 2023-05-18 | ||

| TRC | C988795-250mg |

1-Cyclopropyl-6,7,8-trifluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic Acid Ethyl Ester |

94242-51-0 | 250mg |

$1355.00 | 2023-05-18 | ||

| Chemenu | CM328528-10g |

1-cyclopropyl-6,7,8-trifluoro-1,4-dihydro-4-oxo-3-quinoline carboxylic acid ethyl ester |

94242-51-0 | 95% | 10g |

$3077 | 2024-07-19 | |

| 1PlusChem | 1P00GXY5-100mg |

1-cyclopropyl-6,7,8-trifluoro-1,4-dihydro-4-oxo-3-quinoline carboxylic acid ethyl ester |

94242-51-0 | 95% | 100mg |

$528.00 | 2024-04-19 | |

| A2B Chem LLC | AH89693-25mg |

1-cyclopropyl-6,7,8-trifluoro-1,4-dihydro-4-oxo-3-quinoline carboxylic acid ethyl ester |

94242-51-0 | 95% | 25mg |

$159.00 | 2024-07-18 | |

| TRC | C988795-25mg |

1-Cyclopropyl-6,7,8-trifluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic Acid Ethyl Ester |

94242-51-0 | 25mg |

$173.00 | 2023-05-18 | ||

| A2B Chem LLC | AH89693-100mg |

1-cyclopropyl-6,7,8-trifluoro-1,4-dihydro-4-oxo-3-quinoline carboxylic acid ethyl ester |

94242-51-0 | 95% | 100mg |

$481.00 | 2024-07-18 | |

| Chemenu | CM328528-25g |

1-cyclopropyl-6,7,8-trifluoro-1,4-dihydro-4-oxo-3-quinoline carboxylic acid ethyl ester |

94242-51-0 | 95% | 25g |

$6154 | 2024-07-19 | |

| TRC | C988795-10mg |

1-Cyclopropyl-6,7,8-trifluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic Acid Ethyl Ester |

94242-51-0 | 10mg |

$ 81.00 | 2023-09-08 | ||

| TRC | C988795-100mg |

1-Cyclopropyl-6,7,8-trifluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic Acid Ethyl Ester |

94242-51-0 | 100mg |

$603.00 | 2023-05-18 |

1-Cyclopropyl-6,7,8-trifluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic Acid Ethyl Ester Métodos de producción

Métodos de producción 1

Condiciones de reacción

1.1 Reagents: Potassium carbonate Solvents: Toluene ; rt → reflux; 6 h, reflux

Referencia

Métodos de producción 2

Condiciones de reacción

1.1 Reagents: Sodium fluoride Solvents: N-Methyl-2-pyrrolidone

Referencia

- Preparation of 3-amino-2-(het)aroylacrylic acid derivatives, Germany, , ,

Métodos de producción 3

Condiciones de reacción

Referencia

- Antibacterial 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(3-oxo-1-piperazinyl)-3-quinolinecarboxylic acids, Federal Republic of Germany, , ,

Métodos de producción 4

Condiciones de reacción

1.1 Reagents: Potassium tert-butoxide Solvents: tert-Butanol

Referencia

- 1-Substituted 7-[3-[(ethylamino)methyl]-1-pyrrolidinyl]-6,8-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acids. New quantitative structure activity relationships at N1 for the quinolone antibacterials, Journal of Medicinal Chemistry, 1988, 31(5), 991-1001

Métodos de producción 5

Condiciones de reacción

1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide

Referencia

- Cycloaracylation of enamines. I. Synthesis of 4-quinolone-3-carboxylic acids, Liebigs Annalen der Chemie, 1987, (1), 29-37

Métodos de producción 6

Condiciones de reacción

1.1 Reagents: Potassium carbonate Solvents: Toluene ; rt → reflux; 8 h, reflux

Referencia

- Process for the preparation of dihydroquinolone carboxylates, China, , ,

Métodos de producción 7

Condiciones de reacción

1.1 Reagents: Potassium tert-butoxide Solvents: tert-Butanol ; 5 h, 90 °C

Referencia

- Quinolone carboxylic acid compound and intermediate, preparation method and application thereof in preparation of anti-gram-positive bacteria or anti-gram-negative bacteria drugs, China, , ,

Métodos de producción 8

Condiciones de reacción

1.1 Catalysts: Acetic anhydride

1.2 Solvents: Dimethyl sulfoxide

1.2 Solvents: Dimethyl sulfoxide

Referencia

- Diethyl Malonate, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, ,

Métodos de producción 9

Condiciones de reacción

Referencia

- 7-(3-Aryl-1-piperazinyl)- and 7-(3-cyclohexyl-1-piperazinyl)quinolone-3-carboxylic acids, Federal Republic of Germany, , ,

Métodos de producción 10

Condiciones de reacción

1.1 Solvents: Acetic anhydride ; 2 h, 150 °C; 150 °C → 80 °C

1.2 Solvents: tert-Butanol ; 80 °C → 10 °C; 10 °C; 0.5 h, 10 °C; 10 °C → 45 °C; overnight, 45 °C

1.3 Reagents: Potassium tert-butoxide Solvents: tert-Butanol ; overnight, 50 °C

1.2 Solvents: tert-Butanol ; 80 °C → 10 °C; 10 °C; 0.5 h, 10 °C; 10 °C → 45 °C; overnight, 45 °C

1.3 Reagents: Potassium tert-butoxide Solvents: tert-Butanol ; overnight, 50 °C

Referencia

- Process for preparation of 1-cyclopropyl-6,8-difluoro-1,4-dihydro-7-[(4aS,7aS)-octahydro-6H-pyrrolo[3,4-b]pyridin-6-yl]-4-oxo-3-quinolinecarboxylic acid, China, , ,

Métodos de producción 11

Condiciones de reacción

1.1 Reagents: Sodium hydride

Referencia

- Potent non-6-fluoro-substituted quinolone antibacterials: synthesis and biological activity, Journal of Medicinal Chemistry, 1992, 35(1), 198-200

Métodos de producción 12

Condiciones de reacción

Referencia

- Substituted naphthyridine-, quinoline- and benzoxazinecarboxylic acids as antibacterial agents, European Patent Organization, , ,

Métodos de producción 13

Condiciones de reacción

Referencia

- Quinolinonecarboxylic acid derivatives, Japan, , ,

Métodos de producción 14

Condiciones de reacción

1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 80 °C

Referencia

- 2-aryl-3-carbonylquinolones: design, synthesis and biological evaluation of novel HCV NS5B polymerase inhibitors, Huaxue Xuebao, 2014, 72(8), 906-913

Métodos de producción 15

Condiciones de reacción

Referencia

- Product subclass 3: enol ethers, Science of Synthesis, 2008, 32, 589-756

Métodos de producción 16

Condiciones de reacción

1.1 Reagents: Tributylamine Solvents: Toluene ; 40 °C; 1 h, 40 °C

1.2 rt

1.3 Reagents: Carbon dioxide ; 1 h, 2 atm, rt

1.4 Reagents: Potassium carbonate Solvents: Toluene ; 110 - 115 °C; 110 - 115 °C

1.2 rt

1.3 Reagents: Carbon dioxide ; 1 h, 2 atm, rt

1.4 Reagents: Potassium carbonate Solvents: Toluene ; 110 - 115 °C; 110 - 115 °C

Referencia

- Process for preparation of quinolone main ring compounds, China, , ,

Métodos de producción 17

Condiciones de reacción

1.1 Reagents: Triethylamine Catalysts: Magnesium chloride ; 10 - 25 °C

1.2 Reagents: Hydrochloric acid

1.3 Reagents: Acetic anhydride

1.4 Solvents: Dimethyl sulfoxide

1.2 Reagents: Hydrochloric acid

1.3 Reagents: Acetic anhydride

1.4 Solvents: Dimethyl sulfoxide

Referencia

- Diethyl malonate, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, 1, 1-4

Métodos de producción 18

Condiciones de reacción

1.1 Reagents: Sodium fluoride Solvents: Dimethylformamide ; 2 h, reflux

Referencia

- Preparation of uracils and related compounds as antibacterials that inhibit bacterial DNA polymerase IIIC and type II bacterial topoisomerase., United States, , ,

Métodos de producción 19

Condiciones de reacción

Referencia

- Preparation of pyridinylquinolones as antibacterials, European Patent Organization, , ,

1-Cyclopropyl-6,7,8-trifluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic Acid Ethyl Ester Raw materials

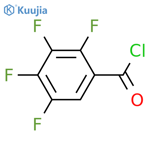

- 2,3,4,5-Tetrafluorobenzoyl chloride

- 2,3,4,5-Tetrafluorobenzoylacetic Acid Ethyl Ester

- Propanedioic acid, 2-[[cyclopropyl(2,3,4-trifluorophenyl)amino]methylene]-, 1,3-diethyl ester

- (dimethoxymethyl)dimethylamine

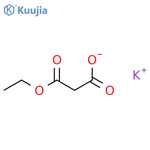

- Ethyl potassium malonate

- Benzenepropanoic acid, α-[(cyclopropylamino)methylene]-2,3,4,5-tetrafluoro-β-oxo-, ethyl ester, (E)- (9CI)

- Benzenepropanoic acid, α-[(cyclopropylamino)methylene]-2,3,4,5-tetrafluoro-β-oxo-, ethyl ester

- (Z)-ethyl 3-(cyclopropylamino)-2-(2,3,4,5-tetrafluorobenzoyl)acrylate

- cyclopropanamine

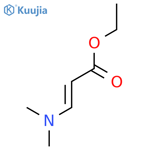

- Ethyl 3-(N,N-dimethylamino)acrylate

1-Cyclopropyl-6,7,8-trifluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic Acid Ethyl Ester Preparation Products

1-Cyclopropyl-6,7,8-trifluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic Acid Ethyl Ester Literatura relevante

-

Abdullah M. A. Asiri,Harry G. Heller,Michael B. Hursthouse,Alexander Karalulov Chem. Commun., 2000, 799-800

-

Ankita Punetha,Keith D. Green,Atefeh Garzan,Nishad Thamban Chandrika,Melisa J. Willby,Allan H. Pang,Caixia Hou,Selina Y. L. Holbrook,Kyle Krieger,James E. Posey,Tanya Parish,Oleg V. Tsodikov,Sylvie Garneau-Tsodikova RSC Med. Chem., 2021,12, 1894-1909

-

3. Structural characterization of ZnS nanocrystals with a conic head using HR–TEM and HAADF tomography†Masato Uehara,Yusuke Nakamura,Satoshi Sasaki,Hiroyuki Nakamura CrystEngComm, 2011,13, 5998-6001

-

Prasanta Ray Bagdi,R. Sidick Basha RSC Adv., 2015,5, 61337-61344

-

Joseph F. Parker,Christopher N. Chervin,Eric S. Nelson,Debra R. Rolison,Jeffrey W. Long Energy Environ. Sci., 2014,7, 1117-1124

94242-51-0 (1-Cyclopropyl-6,7,8-trifluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic Acid Ethyl Ester) Productos relacionados

- 105404-65-7(Ethyl 1-cyclopropyl-6-fluoro-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylate)

- 103460-87-3(Ethyl 1-cyclopropyl-6,8-difluoro-7-(3-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylate)

- 2229352-66-1(3-amino-3-(3-fluoro-4-methylphenyl)cyclobutan-1-ol)

- 1416438-89-5(7-Iodoquinoline-3-carboxylic acid)

- 680618-12-6(2-ETHOXY-5-[(PYRROLIDINE-1-CARBONYL)-AMINO]-BENZENESULFONYL CHLORIDE)

- 445007-64-7(2-Bromo-4,5-diethoxybenzonitrile)

- 1207049-52-2(2-fluoro-N-(2-{(thiophen-2-yl)carbamoylamino}phenyl)benzamide)

- 1336326-59-0((2R)-1-(3-fluoro-2-methylphenyl)propan-2-amine)

- 953985-48-3(2-(4-fluorophenyl)-N-2-oxo-2-(2-phenylmorpholin-4-yl)ethylacetamide)

- 55290-64-7(Dimethipin)

Proveedores recomendados

Hebei Ganmiao New material Technology Co., LTD

Miembros de la medalla de oro

Proveedor de China

Lote

Shanghai Joy Biotech Ltd

Miembros de la medalla de oro

Proveedor de China

Lote

Taizhou Jiayin Chemical Co., Ltd

Miembros de la medalla de oro

Proveedor de China

Lote

Hangzhou Runyan Pharmaceutical Technology Co., Ltd

Miembros de la medalla de oro

Proveedor de China

Lote

Tiancheng Chemical (Jiangsu) Co., Ltd

Miembros de la medalla de oro

Proveedor de China

Lote